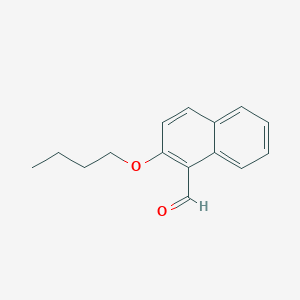

2-Butoxy-1-naphthaldehyde

Description

Significance of Naphthaldehyde Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

Naphthalene (B1677914), a simple polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, provides a versatile platform for creating a wide array of functionalized molecules. nih.govrasayanjournal.co.inwikipedia.org Its derivatives are integral to the synthesis of numerous organic compounds, including dyes, agrochemicals, and pharmaceuticals. wikipedia.orgchembk.com The introduction of an aldehyde group to the naphthalene ring system to form naphthaldehydes further enhances their synthetic utility. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, making naphthaldehydes key intermediates in the construction of more complex molecular architectures. smolecule.com

In medicinal chemistry, the naphthalene scaffold is a recurring motif in many bioactive compounds and approved drugs. nih.gov Molecules incorporating this framework have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govrasayanjournal.co.in The cytotoxic nature of some naphthalene metabolites, such as naphthalene epoxides and naphthoquinones, is attributed to their ability to interact with cellular proteins. nih.gov This inherent bioactivity, coupled with the potential for diverse structural modifications, establishes the naphthaldehyde scaffold as a valuable building block in drug discovery. nih.govnih.gov

Strategic Functionalization of Naphthaldehydes for Enhanced Properties

The properties and reactivity of naphthaldehydes can be precisely tuned through strategic functionalization of the naphthalene ring. The introduction of various substituents can significantly influence the electronic and steric characteristics of the molecule, thereby altering its chemical behavior and potential applications. rsc.org For instance, the regioselective introduction of halogen atoms onto the naphthaldehyde framework provides valuable handles for cross-coupling reactions, enabling the rapid construction of complex polycyclic systems. bohrium.com

One common strategy involves the introduction of alkoxy groups, such as a butoxy group, to the naphthalene ring. This modification can impact the molecule's solubility, lipophilicity, and electronic properties. The ether linkage in alkoxy-substituted naphthaldehydes is typically stable, and the position of the alkoxy group can direct further chemical modifications. The functionalization of naphthaldehydes is a key area of research, as it allows for the rational design of molecules with tailored properties for specific applications, ranging from materials science to medicinal chemistry. mdpi.comresearchgate.net

Research Trajectory and Importance of 2-Butoxy-1-naphthaldehyde

This compound, with its butoxy group at the 2-position and an aldehyde at the 1-position of the naphthalene ring, has emerged as a compound of interest in various research and industrial fields. It serves as a crucial intermediate in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals. smolecule.com Its aromatic nature also lends it potential use as a flavoring or fragrance agent. smolecule.com

The synthesis of this compound is well-established, often involving the reaction of 2-naphthol (B1666908) with a butyl halide followed by formylation. smolecule.com The presence of both the butoxy and aldehyde groups on the naphthalene scaffold provides a unique combination of properties and reactivity, making it a valuable subject for chemical research focused on reaction mechanisms and the exploration of potential biological activities. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H16O2 |

| Molecular Weight | 228.29 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Odor | Strong aromatic |

This table presents key physicochemical properties of this compound. chembk.comchemsrc.comsigmaaldrich.com

The reactivity of this compound is largely dictated by its aldehyde group, which readily undergoes nucleophilic addition, oxidation to a carboxylic acid, and condensation reactions to form Schiff bases. smolecule.com These reactions open avenues for the synthesis of a diverse range of derivatives with potentially interesting biological or material properties.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, aldehyde proton, and butoxy group protons. |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, and carbons of the butoxy group. |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |

This table summarizes the expected spectroscopic data used for the characterization of this compound. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-2-3-10-17-15-9-8-12-6-4-5-7-13(12)14(15)11-16/h4-9,11H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBSJUNEKLZMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367834 | |

| Record name | 2-butoxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084-35-1 | |

| Record name | 2-butoxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Butoxy 1 Naphthaldehyde

Approaches to the Synthesis of 2-Butoxy-1-naphthaldehyde

The principal route for synthesizing this compound involves the formation of an ether linkage at the C2 position of the naphthalene (B1677914) ring. This is accomplished via nucleophilic substitution, specifically through O-alkylation reactions.

The conversion of 2-Hydroxy-1-naphthaldehyde (B42665) to this compound is a classic example of the Williamson ether synthesis. This method involves two main steps: the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, followed by the reaction of this alkoxide with an alkyl halide.

The reaction mechanism begins with a base abstracting the acidic proton from the hydroxyl group of 2-Hydroxy-1-naphthaldehyde, creating a naphthoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of a butyl halide (such as 1-bromobutane (B133212) or 1-iodobutane). The reaction proceeds via an SN2 mechanism, where the naphthoxide displaces the halide leaving group, resulting in the formation of this compound. youtube.com

A common procedure involves dissolving 2-Hydroxy-1-naphthaldehyde in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), and treating it with a base like potassium carbonate. nih.gov The alkylating agent, 1-bromobutane, is then added to the mixture, which is heated to facilitate the reaction. A similar O-alkylation has been successfully used to prepare 2-benzyloxy-1-naphthaldehyde from 2-hydroxy-1-naphthaldehyde using benzyl (B1604629) bromide, potassium carbonate, and DMF. nih.gov

Table 1: Representative Reaction Conditions for O-Alkylation

| Reactant | Reagent | Base | Solvent | Conditions | Product |

| 2-Hydroxy-1-naphthaldehyde | 1-Bromobutane | K₂CO₃ | DMF | Heat | This compound |

| 2-Hydroxy-1-naphthaldehyde | Benzyl bromide | K₂CO₃ | DMF | 90–100°C, 4h | 2-Benzyloxy-1-naphthaldehyde nih.gov |

The efficiency and yield of the O-alkylation reaction are influenced by several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the alkylating agent.

Base and Solvent: The selection of the base and solvent system is critical. Strong bases like sodium hydroxide (B78521) (NaOH) in a protic solvent like ethanol (B145695) can be effective for deprotonation. youtube.comchemistry-online.com However, using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF often leads to higher yields by minimizing side reactions. nih.gov Aprotic solvents facilitate the SN2 reaction by not solvating the nucleophile as strongly as protic solvents.

Alkylating Agent: The reactivity of the alkylating agent depends on the leaving group. Alkyl iodides are generally more reactive than alkyl bromides, which can lead to faster reaction times or allow for lower reaction temperatures. chemicalbook.com

Temperature: Heating the reaction mixture is typically required to overcome the activation energy of the reaction. For the synthesis of 2-benzyloxy-1-naphthaldehyde, heating at 90–100°C for 4 hours resulted in a high yield of 91%. nih.gov Optimal temperatures ensure the reaction proceeds at a reasonable rate without causing decomposition of reactants or products.

By carefully selecting these conditions, the synthesis can be optimized to achieve high yields. For instance, the use of potassium carbonate in DMF at elevated temperatures has been shown to be a highly effective method for the O-alkylation of 2-Hydroxy-1-naphthaldehyde, affording the desired product in excellent yield. nih.gov

Synthesis of Analogues and Precursors to this compound

The synthesis of the target compound relies on the availability of its precursor, 2-Hydroxy-1-naphthaldehyde. Furthermore, the synthetic methodology can be adapted to produce a range of structurally similar analogues.

The O-alkylation method is versatile and not limited to the introduction of a butyl group. By varying the alkyl halide, a wide array of 2-alkyloxy-1-naphthaldehyde analogues can be synthesized. This flexibility allows for the creation of a library of compounds with different alkoxy substituents. For example, using ethyl iodide or benzyl bromide in place of 1-bromobutane would yield 2-ethoxy-1-naphthaldehyde (B42516) and 2-benzyloxy-1-naphthaldehyde, respectively. nih.govchemicalbook.comgoogle.com

Table 2: Examples of 2-Alkyloxy-1-naphthaldehyde Analogues

| Alkyl Halide | Product Name |

| Iodoethane | 2-Ethoxy-1-naphthaldehyde google.com |

| 1-Bromobutane | This compound |

| Benzyl bromide | 2-Benzyloxy-1-naphthaldehyde nih.gov |

The key precursor, 2-Hydroxy-1-naphthaldehyde, can be prepared through several established methods, most notably the Reimer-Tiemann reaction. orgsyn.orgnbinno.com This reaction introduces a formyl group (-CHO) onto a phenol (B47542), in this case, β-naphthol.

In a typical procedure, β-naphthol is dissolved in ethanol, and a concentrated aqueous solution of sodium hydroxide is added. orgsyn.orgresearchgate.net The mixture is heated, and chloroform (B151607) is added portion-wise while maintaining a gentle reflux. orgsyn.org The reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂) in the alkaline solution, which then acts as the electrophile, attacking the electron-rich naphthoxide ring. Following the reaction, the mixture is acidified to liberate the phenolic aldehyde. The product is then isolated through distillation under reduced pressure and purified by recrystallization from ethanol, yielding pure 2-Hydroxy-1-naphthaldehyde. orgsyn.org Yields for this method are typically in the range of 38–48%. orgsyn.org

Other reported synthetic routes include the reaction of β-naphthol with hexamethylenetetramine in a glycerin-boric acid medium (Duff reaction) or via the Gattermann reaction using zinc cyanide and hydrogen chloride. orgsyn.orggoogle.com

Table 3: Summary of Reimer-Tiemann Synthesis for 2-Hydroxy-1-naphthaldehyde orgsyn.org

| Step | Reagents & Conditions | Purpose |

| 1 | β-naphthol, 95% ethanol, NaOH solution | Formation of sodium naphthoxide |

| 2 | Heat to 70-80°C, add chloroform dropwise | Generation of dichlorocarbene and electrophilic attack |

| 3 | Stir for 1 hour after addition | Ensure reaction completion |

| 4 | Distill to remove ethanol and excess chloroform | Initial purification |

| 5 | Acidify with HCl | Liberation of the free phenolic aldehyde |

| 6 | Distill under reduced pressure (163–166°C at 8 mm) | Isolation of crude product |

| 7 | Recrystallize from ethanol | Purification |

Reactivity and Chemical Transformations of 2 Butoxy 1 Naphthaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily undergoes condensation, reduction, and oxidation reactions. Its electrophilic carbon atom is susceptible to nucleophilic attack, forming the basis for many of its characteristic transformations.

Condensation Reactions

Condensation reactions involving the aldehyde group of 2-Butoxy-1-naphthaldehyde are fundamental for constructing larger, more complex molecules. These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon double bond, accompanied by the elimination of a small molecule, such as water.

The reaction of this compound with primary amines or amino acids is a classic example of nucleophilic addition to the carbonyl group, leading to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by either acid or base and proceeds by the initial formation of an unstable carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the imine.

The general mechanism involves the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfer and elimination of a water molecule yield the final Schiff base product. This reaction is reversible and can often be driven to completion by removing the water as it is formed. A wide array of Schiff bases can be synthesized from 2-alkoxy-1-naphthaldehydes by reacting them with various aliphatic and aromatic amines. For instance, the reaction of the closely related 2-hydroxy-1-naphthaldehyde (B42665) with amino acids like leucine (B10760876) has been well-documented, typically carried out by refluxing the reactants in an ethanolic solution.

| Amine/Amino Acid Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Aminopyridine | Ethanol (B145695), reflux | N-(2-pyridinyl)-1-(2-butoxynaphthyl)methanimine | |

| 2-Aminobenzothiazole | Ethanol, reflux or mechanochemical grinding with DMF | N-(1,3-benzothiazol-2-yl)-1-(2-butoxynaphthyl)methanimine | |

| Leucine | Ethanol/Water, NaOH, reflux | (S)-2-((E)-((2-butoxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid | - |

| n-Butylamine | Ethanol, 5-45°C | (E)-N-((2-butoxynaphthalen-1-yl)methylene)butan-1-amine |

Chalcones are synthesized through a base-catalyzed aldol (B89426) condensation reaction known as the Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens, such as this compound, with an enolizable ketone (aliphatic or aromatic) in the presence of a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

The mechanism begins with the deprotonation of the α-carbon of the ketone by the base, forming a reactive enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of this compound. The resulting β-hydroxyketone intermediate readily undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone (B49325). The conjugation of the double bond with both the aromatic naphthalene (B1677914) ring and the carbonyl group provides the driving force for this dehydration step. Various substituted acetophenones can be reacted with aromatic aldehydes to produce a wide range of chalcone derivatives.

| Ketone Reactant | Base Catalyst | Solvent | Product Name | Reference |

|---|---|---|---|---|

| Acetophenone | NaOH | Ethanol | (E)-1-(2-butoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one | |

| Cyclohexanone | NaOH (solid) | Solvent-free (grinding) | (2E,6E)-2,6-bis((2-butoxynaphthalen-1-yl)methylene)cyclohexan-1-one | |

| 2-Acetylbenzimidazole | Aqueous NaOH | Ethanol | (E)-3-(2-butoxynaphthalen-1-yl)-1-(1H-benzo[d]imidazol-2-yl)prop-2-en-1-one | |

| 2'-Hydroxyacetophenone | KOH | Ethanol | (E)-3-(2-butoxynaphthalen-1-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

The aldehyde functionality of this compound can also undergo condensation reactions with other nucleophiles, such as urea (B33335) and its derivatives. The reaction between an aldehyde and urea can lead to various products depending on the reaction conditions and stoichiometry.

A notable reaction is the acid-catalyzed condensation of 2-hydroxy-1-naphthaldehyde with urea, which results in the formation of 1-[(2-oxonaphthalen-1(2H)-ylidene)methyl]urea. This product is formed through a dehydration condensation mechanism. It is expected that this compound would undergo a similar reaction under acidic conditions, where the amino group of urea acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. Following the initial addition, elimination of water would yield the corresponding N-((2-butoxynaphthalen-1-yl)methylene)urea. These types of reactions are foundational in the synthesis of various heterocyclic compounds and polymers.

Selective Reduction and Oxidation Reactions of the Aldehyde Group

The aldehyde group can be selectively reduced to either a hydroxyl group or a methyl group, or oxidized to a carboxylic acid group, providing pathways to other important classes of compounds.

The Wolff-Kishner reduction is a powerful method for the complete reduction of an aldehyde or ketone carbonyl group to a methylene (B1212753) (–CH₂) group. This reaction is particularly useful for substrates that are sensitive to acidic conditions, as it is performed under strongly basic conditions. The reaction converts this compound into 2-Butoxy-1-methylnaphthalene.

The process occurs in two main stages. First, the aldehyde reacts with hydrazine (B178648) (NH₂NH₂) to form a hydrazone intermediate. This is followed by the deoxygenation step, which is carried out by heating the hydrazone with a strong base, such as potassium hydroxide (KOH), in a high-boiling polar solvent like ethylene (B1197577) glycol. The mechanism involves the base-catalyzed deprotonation of the hydrazone, followed by a series of proton transfers and the irreversible elimination of nitrogen gas (N₂), which drives the reaction to completion, ultimately forming a carbanion that is protonated by the solvent to yield the final alkane product. The Huang-Minlon modification, which involves distilling off water after the hydrazone formation, allows the reaction temperature to rise, significantly shortening the reaction time and improving yields.

Oxidation Methodologies

The aldehyde functional group of this compound is susceptible to oxidation, yielding the corresponding carboxylic acid, 2-butoxy-1-naphthoic acid. This transformation is a fundamental step in modifying the electronic and structural properties of the molecule, converting the electron-withdrawing aldehyde into a similarly electron-withdrawing carboxyl group, which can then be used for further derivatization, such as esterification or amidation.

A relevant and efficient method for this oxidation can be adapted from methodologies used for analogous structures, such as 2-ethoxy-1-naphthaldehyde (B42516). One effective approach involves the use of hydrogen peroxide (H₂O₂) in an organic solvent like acetone, under alkaline conditions. This method is advantageous as it employs a common and environmentally benign oxidant, with the primary byproduct being water. The reaction proceeds by the nucleophilic addition of the hydroperoxide anion to the aldehyde, followed by rearrangement to form the carboxylic acid.

Table 1: Representative Oxidation of 2-Alkoxy-1-naphthaldehyde

| Reactant | Oxidizing Agent | Solvent | Conditions | Product | Yield |

|---|

This table is based on data for a closely related analog and is representative of the expected outcome for this compound.

Olefination Reactions (e.g., Wittig Reaction)

Olefination reactions provide a powerful means to convert the carbonyl group of an aldehyde into a carbon-carbon double bond, thereby extending the carbon skeleton. The Wittig reaction is a preeminent example of this transformation, valued for its reliability and the fixed position of the resulting double bond. libretexts.org

In the context of this compound, the Wittig reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent), typically a triphenylphosphonium ylide. The ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon. masterorganicchemistry.com This initial attack leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane ring. libretexts.org This four-membered ring intermediate then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.com

The nature of the substituents on the ylide determines the stereochemistry (E/Z) of the resulting alkene. Stabilized ylides (containing an electron-withdrawing group) generally yield E-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) typically favor the formation of Z-alkenes. organic-chemistry.org

Table 2: General Scheme for Wittig Reaction of this compound

| Reactant | Wittig Reagent | Base (for ylide generation) | Product |

|---|

Transformations Involving the Butoxy Substituent

Ether Cleavage and Subsequent Functionalization

The butoxy group in this compound is an ether linkage that, while generally stable, can be cleaved under specific, forceful conditions to reveal a hydroxyl group. This dealkylation transforms the molecule into 2-hydroxy-1-naphthaldehyde, a valuable intermediate for synthesizing more complex derivatives, including ligands and pharmaceutical precursors.

A highly effective and widely used reagent for cleaving aryl ethers is the strong Lewis acid, boron tribromide (BBr₃). researchgate.net The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, forming a Lewis acid-base adduct. pearson.com This step activates the ether for nucleophilic attack. A bromide ion, either from another molecule of BBr₃ or from the adduct itself, then attacks the alkyl carbon of the butoxy group in an Sₙ2-like manner, leading to the cleavage of the carbon-oxygen bond. pearson.comnih.gov The initial product is a borate (B1201080) ester, which is subsequently hydrolyzed during aqueous workup to yield the final phenol (B47542) (2-hydroxy-1-naphthaldehyde) and butyl bromide. pearson.com

Table 3: Ether Cleavage of this compound

| Reactant | Reagent | Solvent | Key Intermediate | Final Product (after hydrolysis) |

|---|

Naphthalene Ring Functionalization

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com The naphthalene ring system is generally more reactive towards electrophiles than benzene (B151609). The outcome of EAS on a substituted naphthalene like this compound is governed by the combined directing effects of the existing substituents.

The two substituents on the ring are:

Butoxy group (-OBu) at C2: An alkoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

Aldehyde group (-CHO) at C1: A formyl group is a deactivating group and a meta-director because it withdraws electron density from the ring through resonance and induction. lkouniv.ac.in

In the naphthalene system, the directing effects are superimposed. The powerful activating and directing effect of the C2-butoxy group will dominate over the deactivating effect of the C1-aldehyde. For EAS on naphthalene itself, substitution typically occurs at the C1 (α) position. In this case, C1 is already substituted. The butoxy group at C2 will strongly direct incoming electrophiles to the adjacent, unsubstituted C3 position (ortho to the butoxy group). Therefore, electrophilic attack is most likely to occur at the C3 position.

Table 4: Predicted Outcome of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile (E⁺) | Reagents | Predicted Major Product |

|---|---|---|---|

| Bromination | Br⁺ | Br₂ / FeBr₃ | 3-Bromo-2-butoxy-1-naphthaldehyde |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 2-Butoxy-3-nitro-1-naphthaldehyde |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. masterorganicchemistry.comdalalinstitute.com The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For this compound, the aldehyde group at C1 is electron-withdrawing, which does activate the ring toward nucleophilic attack. However, the butoxy group at C2 is strongly electron-donating, which deactivates the ring for this type of reaction. Furthermore, a viable SₙAr reaction requires a suitable leaving group, such as a halide, on the ring. The parent molecule, this compound, does not possess such a leaving group.

Therefore, this compound itself is not expected to undergo nucleophilic aromatic substitution under standard SₙAr conditions. For such a reaction to be feasible, the naphthalene ring would first need to be functionalized with a good leaving group (e.g., F, Cl, Br) at a position activated by one or more strong electron-withdrawing groups. For instance, if a nitro group were introduced onto the ring, and a halide were present at an ortho or para position relative to that nitro group, the substrate might then become susceptible to nucleophilic attack.

Catalytic Reactions Involving this compound

No specific examples of this compound being used as a substrate in Suzuki, Heck, or other transition metal-catalyzed coupling reactions were found in the reviewed literature.

No specific research detailing the use of this compound in radical-mediated transformations was identified.

No specific studies involving this compound as a reactant in photoredox catalysis were found in the available literature.

Structural Elucidation and Spectroscopic Characterization of 2 Butoxy 1 Naphthaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

The ¹H-NMR spectrum of 2-Butoxy-1-naphthaldehyde is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons on the naphthalene (B1677914) ring, and the protons of the butoxy side chain.

The aldehyde proton (H-C=O) is anticipated to appear as a sharp singlet in the downfield region, typically between δ 10.0 and 10.5 ppm . This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl oxygen.

The naphthalene ring protons will resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm . Due to the substitution at positions 1 and 2, these six protons will exhibit complex splitting patterns. The proton on C8, being in the peri position to the aldehyde group, is expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the carbonyl group.

The butoxy group protons will appear in the upfield region. The methylene (B1212753) group attached to the naphthalene oxygen (-O-CH₂ -) is expected to resonate as a triplet around δ 4.2 ppm . The subsequent methylene groups (-CH₂-CH₂-) will appear as multiplets further upfield, likely between δ 1.5 and 2.0 ppm . The terminal methyl group (-CH₃ ) will be the most shielded, appearing as a triplet around δ 1.0 ppm .

Table 1: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CHO | 10.0 - 10.5 | Singlet (s) |

| Aromatic-H (Naphthalene) | 7.0 - 9.0 | Multiplets (m) |

| -O-CH₂ -CH₂-CH₂-CH₃ | ~ 4.2 | Triplet (t) |

| -O-CH₂-CH₂ -CH₂-CH₃ | ~ 1.8 - 2.0 | Multiplet (m) |

| -O-CH₂-CH₂-CH₂ -CH₃ | ~ 1.5 - 1.7 | Sextet (sx) |

| -O-CH₂-CH₂-CH₂-CH₃ | ~ 1.0 | Triplet (t) |

The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 15 distinct signals are expected.

The aldehyde carbonyl carbon (-C HO) will be the most downfield signal, predicted to be in the range of δ 190-195 ppm .

The ten carbons of the naphthalene ring will produce signals in the aromatic region (δ 110-165 ppm ). The carbon atom bearing the butoxy group (C2) is expected to be significantly deshielded, appearing around δ 160-165 ppm . The carbon bearing the aldehyde group (C1) and the quaternary carbons (C4a, C8a) will also have characteristic shifts within this region. Spectral data from analogues like 2-methoxy-1-naphthaldehyde (B1195280) and 2-hydroxy-1-naphthaldehyde (B42665) are instrumental in predicting these shifts chemicalbook.comnih.gov.

The four carbons of the butoxy group will appear in the upfield, aliphatic region (δ 10-70 ppm ). Based on data for compounds like 2-butoxyethanol (B58217), the ether-linked carbon (-O-C H₂) is expected around δ 68-70 ppm , while the terminal methyl carbon (-C H₃) would be the most upfield signal, around δ 13-15 ppm nih.gov.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C HO | 190 - 195 |

| C2 (-O-) | 160 - 165 |

| C1, C3-C8a (Aromatic) | 110 - 140 |

| -O-C H₂- | 68 - 70 |

| -O-CH₂-C H₂- | 30 - 32 |

| -O-CH₂-CH₂-C H₂- | 19 - 21 |

| -O-CH₂-CH₂-CH₂-C H₃ | 13 - 15 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. Key expected correlations include those between the neighboring protons within the butoxy chain, such as the -O-CH₂- protons coupling with the adjacent -CH₂- protons. It would also map the connectivity of the protons on the naphthalene ring, helping to differentiate the individual aromatic signals.

Heteronuclear Multiple Bond Correlation (HMBC): An ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings) emerypharma.com. This technique is invaluable for connecting different fragments of the molecule. For this compound, key HMBC correlations would be expected between:

The aldehyde proton and the C1 and C8a carbons of the naphthalene ring.

The -O-CH₂- protons of the butoxy group and the C2 carbon of the naphthalene ring.

The aromatic protons and their neighboring carbons, which helps to confirm the specific assignment of each aromatic carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies nih.gov.

The IR and Raman spectra of this compound would be dominated by several key vibrational modes.

C=O Stretch: A very strong and sharp absorption band corresponding to the stretching vibration of the aldehyde carbonyl group is expected in the IR spectrum, typically in the range of 1670-1690 cm⁻¹ . This is a highly characteristic band for aromatic aldehydes.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ . Aliphatic C-H stretching vibrations from the butoxy group will appear as strong bands just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

C=C Aromatic Stretches: The naphthalene ring will give rise to several characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretches: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are expected to produce two strong bands. The asymmetric C-O-C stretch typically appears around 1230-1270 cm⁻¹ , while the symmetric stretch is found at a lower frequency, around 1020-1050 cm⁻¹ . Analysis of related structures like coniferyl aldehyde provides insight into the expected complexity of this region nih.gov.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aldehyde C=O Stretch | 1670 - 1690 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum is characterized by the wavelengths of maximum absorbance (λmax). The chromophore in this compound is the substituted naphthalene-1-carbaldehyde system.

The UV-Vis spectrum is expected to show multiple strong absorption bands corresponding to π→π * transitions within the extended aromatic system of the naphthalene ring. Based on data for 1-naphthaldehyde (B104281) and 2-naphthaldehyde, these transitions are typically observed in the range of 220-350 nm researchgate.netnist.gov. The presence of the electron-donating butoxy group (an auxochrome) attached to the naphthalene ring is likely to cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to the unsubstituted naphthaldehyde.

A much weaker absorption band corresponding to the n→π * transition of the aldehyde carbonyl group is also expected. This transition is formally forbidden and thus has a low intensity. It typically appears at a longer wavelength than the π→π* transitions, often overlapping with the tail of the main absorption bands.

Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of this compound is dominated by the naphthyl and aldehyde functional groups, which together form the principal chromophore. The naphthalene ring system gives rise to intense absorptions in the ultraviolet region, corresponding to π→π* electronic transitions. These transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system.

The presence of the carbonyl group (C=O) of the aldehyde and the oxygen atom of the butoxy group introduces n→π* transitions, which are typically weaker in intensity and appear at longer wavelengths compared to the π→π* transitions. The butoxy group, acting as an auxochrome, can influence the absorption maxima. Its electron-donating nature can cause a bathochromic (red) shift in the π→π* bands of the naphthalene chromophore. For instance, the UV-Vis spectrum of 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile (B52724) shows distinct absorption bands at 295 nm and 340 nm researchgate.net. While specific spectral data for the unsubstituted 2-butoxy derivative is not detailed, the core naphthaldehyde structure dictates its primary chromophoric properties researchgate.net.

Table 1: Typical Electronic Transitions in this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region |

|---|---|---|

| π→π* | Naphthalene Ring | Ultraviolet (UV) |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which is essential for determining the elemental composition of a molecule with confidence nih.govnih.gov. For this compound, the empirical formula is C15H16O2, corresponding to a molecular weight of approximately 228.29 g/mol sigmaaldrich.comchemicalbook.com.

HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise elemental formula. This capability distinguishes the target compound from other isomers or compounds with the same nominal mass. The high resolving power of modern instruments, such as Orbitrap or time-of-flight (TOF) analyzers, is crucial for this level of precision nih.govthermofisher.com. The exact mass measurement provided by HRMS serves as a definitive confirmation of the compound's identity, a cornerstone in the characterization of synthetic compounds nih.gov.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C15H16O2 |

| Nominal Mass | 228 |

| Monoisotopic Mass | 228.11503 |

Fragmentation Pattern Analysis

The fragmentation pattern of this compound in mass spectrometry, typically under electron ionization (EI), provides valuable structural information. The fragmentation is dictated by the functional groups present: an aromatic aldehyde and a butyl ether.

Common fragmentation pathways include:

Alpha-cleavage: The bonds adjacent to the carbonyl group and the ether oxygen are susceptible to cleavage.

Loss of a hydrogen radical from the aldehyde group results in a stable acylium ion at [M-1]⁺.

Loss of the formyl radical (•CHO) leads to a fragment at [M-29]⁺ libretexts.orgmiamioh.edu.

Ether Cleavage:

Cleavage of the C-O bond can result in the loss of the butyl radical (•C4H9), producing a fragment at [M-57]⁺.

A rearrangement reaction can lead to the loss of butene (C4H8) via a McLafferty-type rearrangement if a gamma-hydrogen is available, resulting in a fragment at [M-56]⁺.

Butyl Chain Fragmentation: The butyl group itself can fragment, leading to the loss of smaller alkyl radicals.

The molecular ion peak [M]⁺ at m/z 228 would be observed, and the subsequent fragmentation would produce a characteristic pattern aiding in structural confirmation docbrown.info.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 228 | [C15H16O2]⁺ | Molecular Ion (M⁺) |

| 227 | [C15H15O2]⁺ | Loss of •H (alpha-cleavage) |

| 199 | [C14H15O]⁺ | Loss of •CHO (alpha-cleavage) |

| 172 | [C11H8O2]⁺ | Loss of C4H8 (rearrangement) |

| 171 | [C11H7O2]⁺ | Loss of •C4H9 (ether cleavage) |

| 144 | [C10H8O]⁺ | Loss of CO from m/z 172 |

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions nih.gov.

Determination of Molecular Geometry and Conformation

Analysis of Crystal Packing and Supramolecular Architecture

The crystal packing and the resulting supramolecular architecture are governed by non-covalent intermolecular interactions. In related structures like 2-benzyloxy-1-naphthaldehyde and 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde, the packing is stabilized by weak intermolecular C—H···O hydrogen bonds utm.mynih.gov. In these structures, the aldehyde oxygen atom often acts as an acceptor for hydrogen bonds from C-H donors on neighboring molecules.

Table 4: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde |

| 2-benzyloxy-1-naphthaldehyde |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique in the characterization of novel compounds. It provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which is then compared with the theoretical percentages calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and empirical formula of a synthesized compound.

For this compound, the molecular formula is C₁₅H₁₆O₂. Based on this, the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 15 | 180.15 | 78.92 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 7.07 |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.02 |

| Total | 228.28 | 100.00 |

Detailed research findings from scholarly sources containing the experimental (found) elemental analysis data for this compound and its specific derivatives are not available in the public domain at this time. While the synthesis and characterization of derivatives of the related compound, 2-hydroxy-1-naphthaldehyde, are widely reported, including their elemental analysis, similar studies on the butoxy derivative have not been located.

Theoretical and Computational Investigations of 2 Butoxy 1 Naphthaldehyde Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less demanding than traditional wave-function-based methods, allowing for the study of larger and more complex systems with considerable accuracy. DFT calculations are widely employed to predict molecular geometries, energetic properties, electronic distributions, and spectroscopic signatures, providing valuable insights into chemical reactivity and behavior.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule. This process involves finding the coordinates on the potential energy surface that correspond to a minimum energy, thereby predicting equilibrium bond lengths, bond angles, and dihedral angles. For 2-Butoxy-1-naphthaldehyde, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311+G**, are employed to achieve an optimized structure.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) Note: These are representative values based on DFT calculations of similar aromatic aldehydes and ethers. Actual values may vary based on the specific functional and basis set used.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O (aldehyde) | ~1.21 Å |

| C-C (aldehyde-ring) | ~1.48 Å | |

| C-O (butoxy) | ~1.37 Å | |

| O-C (butoxy chain) | ~1.43 Å | |

| C-C (aromatic) | ~1.39 - 1.42 Å | |

| Bond Angles | C-C-O (aldehyde) | ~124° |

| C-C-H (aldehyde) | ~116° | |

| C-O-C (butoxy ether) | ~118° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the HOMO is typically localized over the electron-rich naphthalene (B1677914) ring and the oxygen atom of the butoxy group, reflecting its nucleophilic character. The LUMO, conversely, is generally concentrated on the electron-withdrawing aldehyde group and the aromatic ring system, indicating the sites susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: Values are hypothetical and for illustrative purposes.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Determining the distribution of electron density within a molecule is key to understanding its polarity, reactivity, and intermolecular interactions. Natural Population Analysis (NPA) and Mulliken population analysis are two common methods for calculating partial atomic charges from computational data. wikipedia.org

The Mulliken method partitions the electron density based on the basis functions used in the calculation. wikipedia.org However, it is known to be highly sensitive to the choice of basis set. wikipedia.org NPA, which is derived from the Natural Bond Orbital (NBO) method, provides a more robust description of the electron distribution that is less dependent on the basis set. uni-rostock.deresearchgate.net NPA often gives a better representation of the charge distribution in compounds with significant ionic character. uni-rostock.deresearchgate.net

In this compound, both methods are expected to show a significant negative charge on the highly electronegative oxygen atoms of the aldehyde and butoxy groups. The aldehyde carbon atom is predicted to carry a partial positive charge, making it an electrophilic center. The carbon atoms of the naphthalene ring will have varying, smaller charges.

Table 3: Representative NPA and Mulliken Atomic Charges for Key Atoms Note: These values are illustrative and depend on the computational method.

| Atom | Mulliken Charge (e) | NPA Charge (e) |

| O (aldehyde) | -0.45 | -0.58 |

| C (aldehyde) | +0.30 | +0.42 |

| O (butoxy) | -0.40 | -0.55 |

| C (ring, attached to C=O) | +0.15 | +0.10 |

| C (ring, attached to O-Bu) | +0.25 | +0.18 |

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. vub.be Fukui functions are particularly useful as they indicate the change in electron density at a specific point in a molecule as the total number of electrons changes. hackernoon.com This allows for the identification of the most reactive sites for different types of chemical attack.

The Fukui functions are defined as:

f+(r) : For nucleophilic attack (electron acceptance). High values indicate sites prone to attack by nucleophiles.

f-(r) : For electrophilic attack (electron donation). High values point to sites susceptible to attack by electrophiles.

f0(r) : For radical attack.

For this compound, the Fukui function f+(r) is expected to be largest on the aldehyde carbon, confirming its status as the primary electrophilic site. The f-(r) values are likely to be highest on the oxygen atoms and certain carbons within the naphthalene ring, indicating these as the most probable sites for electrophilic attack.

Table 4: Condensed Fukui Functions for Selected Atoms in this compound Note: Representative values illustrating relative reactivity.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C (aldehyde) | 0.18 | 0.02 |

| O (aldehyde) | 0.04 | 0.15 |

| O (butoxy) | 0.03 | 0.13 |

| C4 (ring) | 0.05 | 0.08 |

| C5 (ring) | 0.06 | 0.09 |

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. By calculating the vibrational frequencies and intensities, theoretical Infrared (IR) and Raman spectra can be generated. These simulated spectra help in the assignment of vibrational modes observed in experimental measurements.

Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields a set of normal modes, each with a corresponding vibrational frequency. DFT methods, such as B3LYP, are commonly used for these calculations. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, the theoretical spectra would be characterized by several key vibrational modes:

C=O Stretch : A strong, characteristic band for the aldehyde carbonyl group, typically appearing in the IR spectrum.

C-H Stretches : Aromatic C-H stretches from the naphthalene ring and aliphatic C-H stretches from the butoxy group.

C-O Stretches : Vibrations corresponding to the C-O bonds of the aldehyde and the ether linkage.

Aromatic Ring Vibrations : C=C stretching modes within the naphthalene ring.

Table 5: Predicted Vibrational Frequencies and Assignments for this compound Note: Wavenumbers are hypothetical and represent typical ranges for these functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch (Butoxy) |

| ~2750 | Weak | Aldehyde C-H Stretch (Fermi Resonance) |

| ~1695 | Very Strong | C=O Stretch (Aldehyde) |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Ether) |

| ~1120 | Medium | C-C Stretch (Aldehyde) |

| ~1050 | Strong | Symmetric C-O-C Stretch (Ether) |

Absence of Specific Research Data Precludes Detailed Theoretical Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. While the requested analytical methods—such as Time-Dependent Density Functional Theory (TD-DFT), Hirshfeld surface analysis, and Reduced Density Gradient (RDG) analysis—are powerful tools for probing molecular systems, specific studies applying these techniques to this compound are not present in the public domain.

Computational chemistry provides deep insights into molecular structure, electronic properties, and non-covalent interactions. Methodologies like TD-DFT are instrumental in predicting electronic absorption and emission spectra, while Hirshfeld surface analysis and RDG isosurfaces are employed to visualize and quantify intermolecular forces such as hydrogen bonding and π-stacking. Furthermore, computational modeling is crucial for elucidating mechanistic pathways and characterizing transition states in chemical reactions.

However, the application of these sophisticated computational tools is contingent on dedicated research studies focusing on the specific molecule of interest. For this compound, such detailed computational analyses have not been published. While research exists for structurally related compounds, such as 2-hydroxy-1-naphthaldehyde (B42665) and its derivatives, the findings are not directly transferable. The substitution of a hydroxy group with a butoxy group significantly alters the molecule's electronic structure, steric profile, and capacity for hydrogen bonding, meaning that data from these analogues cannot be used to accurately describe this compound.

For instance, studies on derivatives of 2-hydroxy-1-naphthaldehyde frequently utilize Hirshfeld surface analysis to explore extensive hydrogen bonding and other non-covalent interactions within their crystal structures nih.govrsc.org. These interactions are fundamentally different from what would be expected for this compound, which lacks the hydrogen-bond-donating hydroxyl group. Similarly, a study on a Schiff base derived from 2-ethoxy-1-naphthaldehyde (B42516)—a closer structural relative—provided Hirshfeld surface data, but this single example is insufficient to build a complete picture and does not address the other required computational analyses like TD-DFT or transition state characterization nih.gov.

Consequently, due to the lack of specific published research, it is not possible to provide a scientifically accurate and detailed article on the theoretical and computational investigations of this compound that adheres to the requested outline. The necessary data for electronic spectra simulation, intermolecular interaction analysis, and mechanistic pathway elucidation for this particular compound are not available.

Mechanistic Pathway Elucidation via Computational Modeling

Reaction Coordinate Analysis

Theoretical and computational investigations into the this compound system, particularly concerning reaction dynamics, often utilize reaction coordinate analysis to map the energetic landscape of chemical transformations. While direct studies on the butoxy derivative are limited, extensive research on the closely related 2-hydroxy-1-naphthaldehyde provides significant insight into the structural and energetic changes that occur during processes like intramolecular proton transfer. This analysis is crucial for understanding the feasibility and pathway of such reactions.

In the case of 2-hydroxy-1-naphthaldehyde derivatives, the intramolecular O-H···O=C hydrogen bond is a key feature. The potential energy surface (PES) is frequently analyzed by defining a specific reaction coordinate, which typically involves the distance of the transferring proton from the donor (oxygen of the hydroxyl group) and the acceptor (oxygen of the carbonyl group). researchgate.net By systematically varying this coordinate, a profile of the energy changes is constructed, revealing the transition state and the energy barrier for the process. doaj.orgresearchgate.netbohrium.comconsensus.app

Computational methods, such as Density Functional Theory (DFT) and its time-dependent extension (TDDFT), are employed to model these reaction coordinates. researchgate.netbohrium.com For the analogous 2-hydroxy-1-naphthaldehyde carbohydrazone, calculations have shown that the excited-state intramolecular proton transfer (ESIPT) reaction from the enol form to the keto form has a very low energy barrier, indicating a facile process. doaj.orgresearchgate.netbohrium.comconsensus.app

The following table summarizes a key energetic parameter calculated for a related naphthaldehyde system, which serves as a model for understanding the reaction dynamics.

| System | Solvent | Calculated Energy Barrier (kcal/mol) | Method |

| 2-hydroxy-1-naphthaldehyde carbohydrazone | Cyclohexane (B81311) | 2.54 | TDDFT |

This data is for a derivative of 2-hydroxy-1-naphthaldehyde and is used as a reference due to the limited direct data on this compound. doaj.orgresearchgate.netbohrium.comconsensus.app

The analysis reveals that upon photoexcitation, the geometry of the molecule relaxes, and the proton transfer becomes energetically favorable. The reaction coordinate helps to visualize this transformation from the initial enol tautomer to the final keto tautomer through a specific transition state. researchgate.net

Excited State Intramolecular Proton Transfer (ESIPT) Mechanismsnih.gov

The phenomenon of Excited State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process observed in molecules that possess both a proton donor and a proton acceptor group in close proximity, facilitated by an intramolecular hydrogen bond. nih.gov While direct ESIPT studies on this compound are not extensively documented, the vast body of research on its parent compound, 2-hydroxy-1-naphthaldehyde, and its derivatives serves as an excellent model for understanding the underlying mechanisms. doaj.orgresearchgate.netbohrium.comconsensus.appnih.gov The ESIPT process is fundamental to the fluorescent properties of these compounds and their applications in sensors and optical materials. doaj.orgresearchgate.netbohrium.comconsensus.app

The general mechanism for ESIPT in these systems involves a four-level photocycle:

Excitation: The ground state enol form absorbs a photon and is promoted to the excited singlet state (S1).

Proton Transfer: In the excited state, the acidity of the hydroxyl group and the basicity of the carbonyl group increase significantly. This drives an ultrafast transfer of the proton from the hydroxyl oxygen to the carbonyl oxygen, forming an excited keto tautomer. nih.gov This transfer often occurs on a femtosecond to picosecond timescale. rsc.org

Emission: The excited keto tautomer relaxes to its ground state by emitting a photon (fluorescence). This emission is characteristically red-shifted (has a longer wavelength) compared to the absorption of the enol form, resulting in a large Stokes shift. researchgate.net

Relaxation: The ground state keto tautomer is typically unstable and rapidly reverts to the more stable ground state enol form, completing the cycle.

Theoretical studies on 2-hydroxy-1-naphthaldehyde derivatives using TDDFT have elucidated the energetics of this process. doaj.orgresearchgate.netbohrium.com These investigations confirm that the intramolecular hydrogen bond is crucial for the ESIPT to occur. researchgate.net The solvation environment also plays a critical role; nonpolar solvents tend to favor the ESIPT process, while protic solvents can interfere by forming intermolecular hydrogen bonds, which may disrupt the specific intramolecular pathway. doaj.orgresearchgate.net For instance, in a cyclohexane solvent, the ESIPT reaction for a 2-hydroxy-1-naphthaldehyde derivative proceeds with a low barrier, whereas in protic surroundings, this specific pathway can vanish. doaj.orgresearchgate.netbohrium.com

The table below outlines the key steps and characteristics of the ESIPT mechanism in model 2-hydroxy-1-naphthaldehyde systems.

| Step | Initial Form | Final Form | Timescale | Key Characteristics |

| 1. Absorption | Ground State Enol | Excited State Enol | Femtoseconds | Excitation to the S1 state. |

| 2. ESIPT | Excited State Enol | Excited State Keto | fs - ps | Ultrafast proton transfer along the intramolecular hydrogen bond; often a low or barrierless process. rsc.org |

| 3. Fluorescence | Excited State Keto | Ground State Keto | Nanoseconds | Emission of a photon, resulting in a large Stokes shift. |

| 4. Back-transfer | Ground State Keto | Ground State Enol | Picoseconds | Rapid, non-radiative relaxation to the thermodynamically more stable enol form. |

This mechanistic understanding is vital for the design of novel fluorescent probes and materials, where the unique photophysical properties arising from ESIPT can be precisely tuned.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the anticancer, antiproliferative, target-specific inhibition (such as KRasG12C), antimicrobial, or antifungal activities of derivatives of the chemical compound “this compound.”

Therefore, it is not possible to provide an article with detailed research findings, data tables, or specific examples as requested in the provided outline for this particular compound. The advanced research applications and biological activities outlined appear to be areas that have not yet been explored or published for derivatives of this compound.

Research is available for derivatives of structurally related compounds, such as 2-hydroxy-1-naphthaldehyde, but this information falls outside the strict scope of the subject requested.

Advanced Research Applications and Biological Activities of 2 Butoxy 1 Naphthaldehyde Derivatives

Medicinal Chemistry Applications

Larvicidal Agents

The naphthalene (B1677914) framework is a key structural motif in the development of new insecticidal agents. While research specifically detailing the larvicidal activity of 2-butoxy-1-naphthaldehyde derivatives is limited, studies on structurally related naphthalene compounds demonstrate the potential of this chemical class. For instance, various 1,4-naphthalenedione analogs have been evaluated for their toxicity against the fourth-stage larvae of several mosquito species, including Aedes aegypti, Culex pipiens pallens, and Aedes togoi. nih.gov

The efficacy of these compounds varies significantly with the nature of the substituent on the naphthalene ring. Research has shown that compounds like 2-bromo-1,4-naphthalenedione and 5-hydroxy-1,4-naphthalenedione (Juglone) are highly toxic to mosquito larvae. nih.govresearchgate.net The introduction of different functional groups, such as hydroxyl, methyl, or methoxy groups, alters the larvicidal potency, highlighting a clear structure-activity relationship. nih.gov Furthermore, propargyloxy-naphthalene-sulfonamide derivatives have been synthesized and shown to possess outstanding insecticidal activity, with some compounds exhibiting much lower LC₅₀ values than the natural insecticidal compound celangulin V. tandfonline.com These findings suggest that the naphthalene core is a promising scaffold for developing new larvicidal agents. nih.govtandfonline.com

Table 1: Larvicidal Activity of Naphthalenedione Analogs

Median lethal concentration (LC₅₀) values of various 1,4-naphthalenedione analogs against Aedes aegypti larvae.

| Compound | LC₅₀ (µg/ml) |

|---|---|

| 2-bromo-1,4-naphthalenedione | 1.19 |

| 5-hydroxy-1,4-naphthalenedione | 1.72 |

| 2-methyl-1,4-naphthalenedione | 9.12 |

| 2-hydroxy-1,4-naphthalenedione | 10.76 |

| 2-methoxy-1,4-naphthalenedione | 12.50 |

DNA-Binding and Nuclease Activity Studies

Schiff bases derived from naphthaldehyde are of significant interest for their ability to interact with DNA. When chelated with metal ions, these compounds can act as effective DNA binding and cleaving agents. Research has focused on Schiff bases derived from the closely related 2-hydroxy-1-naphthaldehyde (B42665), whose metal complexes show considerable propensity for DNA interaction. rsc.orgrsc.org

For example, a novel benzimidazole ligand derived from 2-hydroxy-1-naphthaldehyde, (E)-1-((4-(1H-benzo[d]imidazole-2-yl)phenylimino)methyl)naphthalene-2-ol (L2), and its corresponding Cu(II), Ni(II), Pd(II), and Zn(II) complexes have been synthesized and studied. rsc.orgnih.gov These complexes were found to be moderate to strong DNA binders, with their binding constants (Kb) indicating significant interaction with calf thymus DNA (CT-DNA). rsc.orgnih.gov The Cu(II) complex of this ligand exhibited the highest binding constant. rsc.org Similarly, mononuclear copper(II) complexes with a Schiff base derived from 2-hydroxy-1-naphthaldehyde demonstrated moderate intercalative binding with DNA. rsc.org

The nuclease activity of such complexes is often investigated using plasmid DNA. Studies show that these metal complexes can induce double-strand breaks in plasmid DNA, typically through an oxidative pathway, especially in the presence of an oxidizing agent like H₂O₂. rsc.orgresearchgate.net This ability to damage DNA underlies their potential application in developing anticancer therapeutics.

Table 2: DNA Binding Constants of Naphthaldehyde Schiff Base Metal Complexes

Binding constants (Kb) for the interaction of various metal complexes of ligand L2 with Calf Thymus DNA (CT-DNA).

| Compound | Binding Constant (Kb) (M−1) |

|---|---|

| Ligand L2 | 1.17 × 104 |

| Cu(II) Complex | 3.27 × 105 |

| Ni(II) Complex | 6.40 × 103 |

| Pd(II) Complex | 2.10 × 105 |

| Zn(II) Complex | 2.00 × 105 |

Enzyme Inhibition Mechanisms (e.g., Proteasome Inhibition)

Derivatives of 2-alkoxy-naphthaldehydes have emerged as potent inhibitors of various enzymes critical to disease pathways. A key area of investigation is proteasome inhibition, as cancer cells are particularly sensitive to the disruption of the ubiquitin-proteasome system. nih.govnih.gov It has been demonstrated that copper complexes of amino acid Schiff bases can inhibit the chymotrypsin-like activity of the 20S and 26S proteasomes, leading to the accumulation of target proteins and inducing apoptosis in cancer cells. nih.govnih.gov Molecular docking studies suggest these complexes can fit stably into the active site of the proteasome, leading to specific inhibition. nih.gov

Beyond proteasome inhibition, naphthaldehyde derivatives have been explored as inhibitors for other enzymes. Chalcones synthesized via the condensation of 2-alkoxy naphthaldehydes with Mannich bases of 4-hydroxyacetophenone have been identified as highly potent acetylcholinesterase (AChE) inhibitors, with IC₅₀ values in the nanomolar range, significantly better than the reference drug donepezil. tandfonline.com The structure-activity relationship studies indicated that the nature of the alkoxy group on the naphthalene ring and the amine substituent on the chalcone (B49325) skeleton are crucial for high inhibitory activity. tandfonline.com Furthermore, benzyloxybenzaldehyde derivatives, which are structurally analogous to this compound, have been developed as selective and potent inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell biology. mdpi.comresearchgate.net

Table 3: Acetylcholinesterase (AChE) Inhibition by Naphthalene-Based Chalcones

Inhibitory concentration (IC₅₀) of selected chalcone derivatives against the AChE enzyme.

| Compound | Substituents | IC₅₀ (nM) |

|---|---|---|

| Chalcone 5 | Propargyl (Naphthalene), Diethyl amine | 0.11 |

| Chalcone 6 | Propargyl (Naphthalene), Pyrrolidine | 0.14 |

| Chalcone 7 | Propargyl (Naphthalene), Piperidine | 0.21 |

| Chalcone 8 | Propargyl (Naphthalene), Morpholine | 0.16 |

| Donepezil (Reference) | - | 33.4 |

Materials Science and Optoelectronic Applications

Fluorescent Chemosensors for Metal Ions (e.g., Al(III))

Schiff bases derived from the condensation of 2-hydroxy-1-naphthaldehyde (a close analog of this compound) with various amines have been extensively developed as fluorescent chemosensors. researchgate.net These sensors often exhibit a "turn-on" fluorescence response upon binding to specific metal ions, making them highly valuable for environmental and biological detection. A significant number of these sensors have been designed for the highly selective and sensitive detection of aluminum ions (Al³⁺). researchgate.netnih.gov

The sensing mechanism typically involves the inhibition of C=N isomerization upon coordination with the Al³⁺ ion, which enhances the fluorescence intensity of the molecule. researchgate.net Researchers have synthesized various naphthol Schiff base-type sensors and optimized their structures to achieve high selectivity for Al³⁺ over other competing metal ions. researchgate.net These sensors can operate in aqueous solutions and have been successfully used to detect trace amounts of Al³⁺ in various samples, including traditional Chinese medicine and living cells. nih.gov

Table 4: Performance of Naphthaldehyde-Based Fluorescent Sensors for Al(III)

Key performance metrics for various fluorescent chemosensors derived from 2-hydroxy-1-naphthaldehyde for the detection of Al³⁺.

| Sensor Designation | Detection Limit (M) | Binding Constant (Ka) (M−1) | Binding Ratio (Sensor:Al³⁺) |

|---|---|---|---|

| Probe F6 | 8.73 × 10−8 | 1.598 × 105 | 2:1 |

| Sensor L3 | 5.0 × 10−8 | 1.01 × 106.5 | 1:1 |

Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. Schiff base compounds are a promising class of organic NLO materials. researchgate.netasianpubs.org Theoretical studies using quantum chemical methods have been employed to predict the NLO properties of various Schiff bases, such as those derived from salicylaldehyde and aniline. jlu.edu.cn These studies calculate parameters like molecular hyperpolarizabilities (β values) to assess the NLO response. asianpubs.orgjlu.edu.cn

While specific experimental data on this compound derivatives are not abundant, the general structural features of naphthaldehyde Schiff bases—an extended π-conjugated system with donor and acceptor groups—are conducive to strong NLO effects. The investigation of asymmetrical Schiff bases has shown that tuning the electronic and steric effects by modifying the aldehyde and amine precursors can significantly influence the NLO properties. researchgate.net The high values of the nonlinear refractive index and absorption coefficient observed in some Schiff bases suggest their potential for use in photonic devices. researchgate.net

Potential in Organic Electronic Devices (e.g., OLEDs, OFETs)

The naphthalene core is a fundamental building block for organic semiconductors used in electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). While direct applications of this compound derivatives are still an emerging area, related naphthalene-based structures have shown exceptional performance.

Notably, naphthalene diimide (NDI) derivatives are widely recognized as high-performance n-type semiconductors for OFETs. nih.govresearchgate.netresearchgate.net The planar, electron-deficient NDI core facilitates efficient electron transport, and modification with various substituents can tune its solubility and solid-state packing, which are critical for device performance. nih.govresearchgate.net NDI-based materials have achieved high electron mobilities and are considered viable alternatives to fullerene derivatives in organic electronics. nih.govrsc.org For instance, thin-film transistors fabricated from NDI-C₆₀ derivatives have exhibited electron mobility (μe) values up to 3.58×10⁻⁴ cm² V⁻¹ s⁻¹. nih.govd-nb.info

In the field of OLEDs, naphthalene-embedded multi-resonance emitters have been developed to achieve efficient and narrow-band blue emission. researchgate.net Similarly, naphthalimide-based compounds have been successfully used as green emitters in OLEDs, achieving high efficiency and thermal stability. mdpi.com These examples underscore the vast potential of the naphthalene scaffold, suggesting that appropriately designed this compound derivatives could be developed into novel materials for organic electronic applications.

Dye Materials

There is a significant gap in the scientific literature regarding the specific use of this compound derivatives as dye materials. General principles of dye chemistry suggest that azo dyes could be synthesized from this compound. The typical synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. In this context, a derivative of this compound could potentially serve as a coupling component.

Catalytic Applications

Similarly, the exploration of this compound derivatives in catalytic applications appears to be an under-researched area. The formation of Schiff base ligands through the condensation of an aldehyde with a primary amine is a well-established route to catalysts. These ligands can then be complexed with various transition metals to create catalysts for a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

While there is a wealth of information on catalysts derived from other substituted naphthaldehydes, particularly 2-hydroxy-1-naphthaldehyde, specific studies detailing the synthesis and catalytic activity of Schiff base complexes derived from this compound are absent from the available literature. Therefore, no detailed research findings on their efficacy in specific catalytic reactions can be presented.

Mechanistic Research and Reaction Pathways of 2 Butoxy 1 Naphthaldehyde Derived Reactions

Elucidation of Reaction Intermediates and Transition States

The mechanistic pathways of reactions involving aldehydes like 2-Butoxy-1-naphthaldehyde are often characterized by the formation of specific intermediates and the passage through well-defined transition states.

In amine-catalyzed reactions, such as aldol (B89426) or retro-aldol condensations, the initial step involves the attack of a reactive lysine's amino group on the aldehyde's carbonyl group. bakerlab.org This leads to the formation of a tetrahedral carbinolamine intermediate . bakerlab.org Subsequent dehydration of this intermediate results in a protonated Schiff base , which is a key reactive species that facilitates the cleavage or formation of carbon-carbon bonds. bakerlab.org

For stereoselective reactions, such as the aldol reaction, the geometry of the transition state is critical in determining the stereochemistry of the product. The Zimmerman-Traxler model proposes a chair-like, six-membered ring transition state for reactions involving metal enolates. harvard.edu In this model, substituents on the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions, thereby dictating the syn or anti stereoselectivity of the aldol adduct. harvard.edu While developed for metal enolates, similar cyclic transition states are considered in various other stereoselective additions to aldehydes.

Furthermore, Schiff bases derived from the closely related 2-hydroxy-1-naphthaldehyde (B42665) can exist in a tautomeric equilibrium between the enol-imine and keto-amine forms. nih.gov This suggests that reaction pathways involving imine derivatives of this compound could also involve such tautomeric intermediates, influencing the subsequent reaction steps.

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for quantifying reaction rates and deriving rate laws that describe the dependence of the rate on reactant concentrations. For a reaction A ⟶ B + C, if a plot of ln[A] versus time yields a straight line, the reaction follows a first-order rate law, where the rate is directly proportional to the concentration of A. labxchange.org The rate constant (k) can be determined from the slope of this line. labxchange.org Conversely, a second-order reaction is indicated if a plot of 1/[A] versus time is linear. labxchange.org

While specific kinetic data for reactions of this compound are not extensively detailed in the literature, studies on constituent parts of the molecule, such as the 2-butoxy radical, provide insight into relevant reaction kinetics. The unimolecular decomposition of 2-butoxy radicals has been studied, and its temperature and pressure dependence have been characterized. rsc.org The rate constants at the low and high-pressure limits were determined experimentally. rsc.org

| Parameter | Value | Units |

|---|---|---|

| Low-Pressure Limiting Rate Constant (k0) | 3.2 × 10-8 exp(-35.9 kJ mol-1/RT) | cm3 s-1 |

| High-Pressure Limiting Rate Constant (k∞) | 1.1 × 1014 exp(-53.6 kJ mol-1/RT) | s-1 |

| Broadening Factor (Fc) | 0.87 - T/870 K | Dimensionless |

Additionally, kinetic investigations in solvent systems containing related compounds, such as 2-butoxyethanol (B58217), have shown that the reaction environment can significantly affect rate constants. researchgate.net For instance, the alkaline fading of crystal violet in a critical binary solution of 2-butoxyethanol and water exhibited a "critical slowing down" of the reaction rate near the critical solution temperature. researchgate.net

Role of Catalysts and Reagents in Reaction Selectivity

Catalysts and reagents play a pivotal role in directing the selectivity of reactions involving naphthaldehyde derivatives. The choice of catalyst can dramatically alter the reaction pathway and the structure of the final product.

In the deoxygenative deuteration of 2-naphthaldehyde, a substrate closely related to this compound, palladium nanoparticles supported on superwetting porous carbon (PdNPs/SPC) have shown high activity and selectivity for the formation of 2-methylnaphthalene. researchgate.net The choice of carbon support was found to be critical for catalyst performance.

| Catalyst | Conversion (%) | Selectivity to 2-Methylnaphthalene (%) |

|---|---|---|

| PdNPs/SPC | >99 | 98 |

| PdNPs/YP50 | 96 | 94 |

| PdNPs/KB | 91 | 92 |

| PdNPs/CNT | 85 | 89 |

Lewis acids have been shown to completely reverse the typical photochemical reactivity of naphthaldehydes. rsc.org In the absence of a Lewis acid, irradiation leads to reactions at the carbonyl group. However, coordination of a Lewis acid to the carbonyl oxygen facilitates a visible-light-mediated [2+2] photocycloaddition at the aromatic core, demonstrating catalyst-controlled reaction type selectivity. rsc.org